4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
CAS No.: 949873-93-2
Cat. No.: VC3354279
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949873-93-2 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3 |
| Standard InChI Key | FNMHPXHEGJJDLT-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=C(C12CCCCC2)N)C#N |
| Canonical SMILES | CN1C(=O)C(=C(C12CCCCC2)N)C#N |
Introduction
Chemical Structure and Properties
Molecular Identification
4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile is a specialized heterocyclic compound with a distinct azaspiro structure. The structural identification parameters are provided in Table 1.
Table 1: Structural Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 205.2563 g/mol |
| ChemicalBook Number | CB81494749 |
| Chemical Class | Azaspiro heterocycle |
The compound possesses a distinctive azaspiro[4.5] structure, where the molecule features a 5-membered nitrogen-containing ring (azaspiro) fused with a 6-membered cyclohexane ring system . The structural backbone contains three nitrogen atoms in different functional groups: one within the azaspiro framework, one in the amino group, and one in the nitrile (carbonitrile) group.
Physical and Chemical Properties
The physical and chemical properties of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile are essential for understanding its behavior in different chemical environments. While complete experimental data on physical properties remains limited in the available literature, theoretical predictions can be made based on its structure.
The compound contains several functional groups that contribute to its chemical behavior:
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An amino group (-NH₂) attached to position 4 of the azaspiro ring
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A methyl group (-CH₃) attached to one of the nitrogen atoms
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A carbonyl group (C=O) at position 2
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A nitrile group (-C≡N) at position 3
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A cyclohexane ring incorporated into the spiro structure
Based on structural analysis, the compound likely exhibits moderate solubility in polar organic solvents due to the presence of multiple polar functional groups. The amino and carbonyl groups can participate in hydrogen bonding, while the cyclohexane portion contributes hydrophobic character to the molecule .
Structural Relationships and Analogs
Relationship to Spiro-Heterocyclic Compounds
The target compound belongs to the broader class of spiro-heterocyclic compounds, which have garnered significant interest in medicinal chemistry and drug discovery. Spiro compounds feature a single carbon atom that is shared by two rings, creating a rigid three-dimensional structure that can be advantageous for specific molecular recognition events in biological systems .
Spiro-heterocycles, particularly those containing nitrogen atoms, have been explored for various biological activities including enzyme inhibition and receptor modulation. The presence of the spiro junction in these compounds contributes to their conformational rigidity, potentially enhancing binding selectivity to biological targets .
Synthetic Routes and Preparation
| Supplier | Country | Contact |
|---|---|---|
| Ryan Scientific, Inc. | United States | Not specified |
The limited number of suppliers suggests that this compound may be a specialty chemical with specific research applications rather than a high-volume commercial product.
Regulatory Considerations
Research Gaps and Future Directions
Identified Knowledge Gaps
Based on the available search results, several knowledge gaps can be identified regarding 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile:
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Limited physical property data, including melting point, boiling point, and solubility parameters
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Absence of comprehensive toxicological and safety data
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Lack of detailed synthetic routes and reaction conditions
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Minimal information on biological activities or applications
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No crystallographic data to confirm the three-dimensional structure
These gaps present opportunities for further research and characterization of this compound.
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